molecular formula C13H17BrN2 B1376854 3-(3-Bromophenyl)-1-cyclopropylpiperazine CAS No. 1248907-95-0

3-(3-Bromophenyl)-1-cyclopropylpiperazine

Cat. No.: B1376854
CAS No.: 1248907-95-0
M. Wt: 281.19 g/mol
InChI Key: FEJXCZBOTAVTHF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-cyclopropylpiperazine is a chemical building block of high interest in medicinal chemistry and drug discovery research. Piperazine derivatives are prevalent in pharmaceuticals and are frequently investigated for their potential to interact with a wide range of biological targets . Compounds featuring a bromophenyl moiety, similar to this one, have been utilized in the synthesis of novel molecules with promising antibacterial activity . Furthermore, the structural combination of a piperazine ring with a cyclopropyl group is a recognized motif in the development of bioactive compounds, with research indicating potential applications in targeting conditions such as obesity, cognitive disorders, and Alzheimer's disease . This compound serves as a versatile precursor for further chemical exploration, including nucleophilic substitution reactions at the bromine site or functionalization of the piperazine nitrogen atoms. It is supplied exclusively for research purposes in laboratory settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-bromophenyl)-1-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJXCZBOTAVTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-cyclopropylpiperazine typically involves the reaction of 3-bromophenylamine with cyclopropylpiperazine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-cyclopropylpiperazine can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Bromophenyl oxides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(3-Bromophenyl)-1-cyclopropylpiperazine is being explored for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for the development of new drugs, particularly in oncology and neuropharmacology.

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that it can inhibit cellular proliferation and induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains, indicating possible applications in treating infections.

Chemical Synthesis

As a versatile building block, this compound is used in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and nucleophilic substitution, makes it valuable in synthetic organic chemistry.

Material Science

The compound's unique properties are being investigated for applications in developing new materials, such as polymers and coatings, that require specific chemical characteristics.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on ovarian cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent against resistant cancer types .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings showed promising results, suggesting that it could serve as a foundation for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-cyclopropylpiperazine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylpiperazine moiety can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-(3-bromophenyl)-1-cyclopropylpiperazine and its analogs:

Compound Name Substituents on Phenyl Ring Substituents on Piperazine Nitrogen Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Bromo Cyclopropyl 281.19 Limited commercial availability; research use only
1-(3-Bromophenyl)piperazine 3-Bromo None (unsubstituted) 241.13 Precursor for psychoactive derivatives; serotonin receptor modulation
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chloro None 197.67 Serotonin receptor agonist; used in neuropharmacology studies
1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine 3-Bromo 3-Chloropropyl 317.66 Investigated as a trazodone impurity; cytotoxic potential
3-(4-Bromophenyl)-1-cyclopropylpiperazine 4-Bromo (para position) Cyclopropyl 281.19 Discontinued commercial product; structural isomer of the target compound

Key Observations :

  • Halogen Position : The meta-bromo substitution in this compound contrasts with the para-bromo isomer (). Bromine’s position significantly impacts receptor binding; for example, meta-substituted phenylpiperazines often exhibit higher 5-HT2 receptor affinity compared to para-substituted analogs .
  • Cyclopropyl vs. Alkyl Chains : The cyclopropyl group enhances steric hindrance and metabolic stability compared to linear alkyl chains (e.g., 3-chloropropyl in ). This substitution may reduce off-target interactions in vivo.

Commercial and Regulatory Status

  • 4-Bromo Isomer : Discontinued due to unspecified stability or safety concerns ().

Biological Activity

3-(3-Bromophenyl)-1-cyclopropylpiperazine is an organic compound classified within the piperazine family, notable for its potential biological activities. This compound is characterized by a bromophenyl group attached to a cyclopropylpiperazine moiety, which may influence its interaction with various biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1248907-95-0
  • Molecular Formula : C13H17BrN2
  • Molecular Weight : 267.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylpiperazine structure allows for interactions with various receptors and enzymes. This dual interaction profile may modulate the activity of target proteins, leading to observed biological effects such as:

  • Inhibition of cellular proliferation
  • Induction of apoptosis in cancer cells
  • Antimicrobial activity against bacterial strains

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Cell Line IC50 (µM) Mechanism
SK-OV-3 (Ovarian)5.2Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)4.8Cell cycle arrest at G2/M phase
A549 (Lung)6.0Inhibition of proliferation through receptor modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Anticancer Properties :
    A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on ovarian cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM, suggesting potent anticancer activity.
  • Antimicrobial Efficacy Study :
    In another investigation, the antimicrobial efficacy against multidrug-resistant strains was assessed. The compound exhibited promising results, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 3-(3-Bromophenyl)-1-cyclopropylpiperazine, and how can impurities be identified?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the structure. For example, the bromophenyl group will show distinct aromatic proton signals (δ ~7.2–7.8 ppm), while the cyclopropane protons resonate at δ ~0.5–1.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+^+: m/z 295.04 for C13_{13}H16_{16}BrN2_2). Fragmentation patterns can help confirm substituent positions .
  • HPLC-PDA/UV: Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) using acetonitrile/water gradients detects impurities. Compare retention times with standards and monitor UV absorption (λ ~254 nm for bromophenyl groups) .
  • X-ray Crystallography: If crystalline, single-crystal analysis resolves stereochemical ambiguities (e.g., cyclopropane ring conformation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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